2-(o-Tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an o-tolyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-(o-Tolyl)pyrimidin-4(3H)-one is C11H10N2O, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The compound is classified under pyrimidines, which are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their presence in nucleic acids and various biological systems. The specific compound 2-(o-Tolyl)pyrimidin-4(3H)-one can be synthesized through various chemical reactions involving pyrimidine derivatives and aromatic compounds.
The synthesis of 2-(o-Tolyl)pyrimidin-4(3H)-one can be achieved through several methods, primarily involving the reaction of o-toluidine with appropriate pyrimidine intermediates. One common approach includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 2-(o-Tolyl)pyrimidin-4(3H)-one features a pyrimidine ring with a methyl-substituted phenyl group (o-tolyl) attached to the 2-position. Key structural data include:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide further insights into the molecular structure, including bond lengths and angles.
2-(o-Tolyl)pyrimidin-4(3H)-one can participate in various chemical reactions typical of pyrimidine derivatives. Notable reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.
The physical properties of 2-(o-Tolyl)pyrimidin-4(3H)-one include:
Chemical properties include reactivity towards nucleophiles due to the electron-withdrawing nature of the carbonyl group.
2-(o-Tolyl)pyrimidin-4(3H)-one has potential applications in various scientific fields:
Research into its biological activity continues to expand its potential utility in drug discovery and development.
The therapeutic exploration of pyrimidinones spans over a century, evolving from early dye chemistry to targeted anticancer agents. Key milestones include:
Table 1: Evolution of Pyrimidinone-Based Therapeutics
Era | Representative Agents | Therapeutic Target | Key Structural Features |
---|---|---|---|
1950s | Barbiturates (e.g., phenobarbital) | GABA receptors | 2,4,6-Trisubstituted pyrimidinetriones |
1960s | 5-Fluorouracil | Thymidylate synthase | 5-Fluoro substitution on uracil |
2000s | Gefitinib/Erlotinib | EGFR tyrosine kinase | Quinazoline core (fused pyrimidinone) |
2010s | Osimertinib (AZD9291) | EGFR T790M mutant kinase | 2-(m-Tolyl)pyrimidin-4-amine |
2020s | Gamhepathiopine derivatives | Multistage Plasmodium targets | 4-Amino-thieno[3,2-d]pyrimidinones |
Recent innovations include antimalarial thienopyrimidinones (e.g., Gamhepathiopine), where the pyrimidinone core is fused with thiophene to enhance antiparasitic activity against both hepatic and erythrocytic Plasmodium stages [6]. This progression underscores the scaffold's adaptability to diverse therapeutic targets through rational substituent engineering.
The bioactivity of pyrimidin-4(3H)-ones is exquisitely sensitive to substituent position and steric orientation. The 2-(o-tolyl)pyrimidin-4(3H)-one exemplifies this principle, where the ortho-methyl group on the C-2 aryl ring induces distinct pharmacological effects:
Steric and Electronic Modulation: The o-methyl group creates a 60° dihedral angle with the pyrimidinone plane, enhancing molecular rigidity. This conformation optimizes van der Waals contacts in hydrophobic enzyme pockets (e.g., EGFR's L718/V726 cleft). Electronically, the methyl group's hyperconjugative effects increase aryl ring electron density, favoring π-stacking with protein aromatic residues [8]. Comparative studies of ortho vs. meta/para tolyl isomers reveal 2–5-fold potency differences in kinase assays, with ortho substitutions frequently enhancing mutant selectivity [1].
Solubility-Permeability Tradeoffs: While o-tolyl derivatives exhibit reduced aqueous solubility (log S = -4.2) compared to para-analogs (log S = -3.8), their membrane permeability (PAMPA log Pe = -5.1) often exceeds meta and para isomers due to optimized log D<7.4 values (2.8–3.2). This balance supports cellular uptake for intracellular targets [6] [9].
Table 2: Impact of Tolyl Position on Pyrimidinone Properties
Substituent Position | Steric Accessibility | Kinase IC50 (EGFR T790M) | log D7.4 | Microsomal Stability (t1/2, min) |
---|---|---|---|---|
ortho-Tolyl (2-CH3) | Low | 0.089 µM | 3.2 | 32 |
meta-Tolyl (3-CH3) | Moderate | 0.042 µM | 2.9 | 41 |
para-Tolyl (4-CH3) | High | 0.156 µM | 2.7 | 28 |
Unsubstituted Phenyl | High | 0.210 µM | 2.5 | 22 |
Contemporary drug design increasingly exploits pyrimidinone scaffolds within hybrid frameworks to overcome resistance and enhance polypharmacology:
Multicomponent Synthesis Platforms: Sustainable synthetic methods enable rapid generation of pyrimidinone hybrids. Petasis reactions integrate 2-(o-tolyl)pyrimidin-4(3H)-ones with boronic acids and aldehydes to yield antimalarial aminoalkyl hybrids (e.g., compound F16, IC50 = 0.74 µM against P. falciparum). Microwave-assisted and solvent-free conditions improve yields (78–92%) while reducing reaction times from 12 h to <30 min [2] [4].
Fused Bicyclic Systems: Thieno[3,2-d]pyrimidin-4(3H)-ones (e.g., Gamhepathiopine analogs) demonstrate multistage antimalarial activity by targeting Plasmodium kinase PfGSK3 and DHFR simultaneously. Incorporating ionizable 4-aminopropylpiperazine side chains boosts microsomal stability (t1/2 > 40 min) and solubility (log S = -3.9) while retaining nanomolar potency [6].
Table 3: Advanced Pyrimidinone Hybrid Systems
Hybrid Class | Therapeutic Application | Target Engagement | Advantages over Monocyclic Pyrimidinones |
---|---|---|---|
2-Thiopyrimidine-chalcones | Anticancer (STAT3/STAT5a inhibition) | STAT3 SH2 domain: Kd = 113 µM | Dual kinase/transcription factor inhibition |
Pyrazolo[3,4-d]pyrimidinones | EGFRT790M inhibition | EGFRT790M IC50 = 0.236 µM | Enhanced mutant selectivity (8.8-fold vs. wild-type) |
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Antimalarial | P. falciparum IC50 = 0.74 µM | Activity against hepatic and erythrocytic stages |
1,2,4-Triazolo[1,5-a]pyrimidines | Antifungal | EC50 = 3.34 µg/mL vs. Rhizoctonia solani | 2.3-fold potency increase over carbendazim |
These innovations highlight pyrimidinone hybrids as next-generation therapeutics designed to address complex disease pathologies through structural and mechanistic integration.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7